
Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a tert-butyl carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and pyridine derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate include:
- Tert-butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- Tert-butyl (pyrrolidin-3-ylmethyl)carbamate
- (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate
Uniqueness
What sets this compound apart is its unique combination of a pyridine ring and a pyrrolidine ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C15H23N3O2 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl N-[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-7-9-18(11-13)10-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3,(H,17,19) |
Clé InChI |
VWNHCZMLIIXBDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


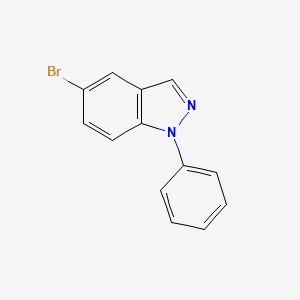
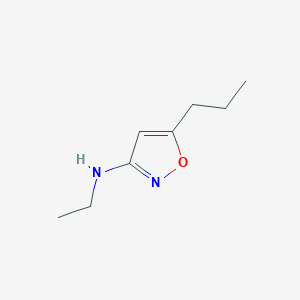
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
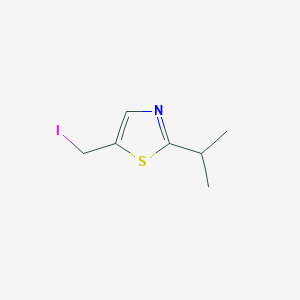
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)

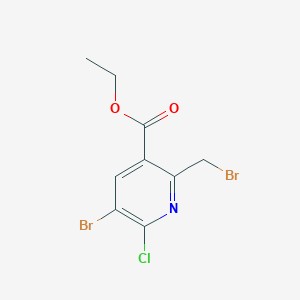
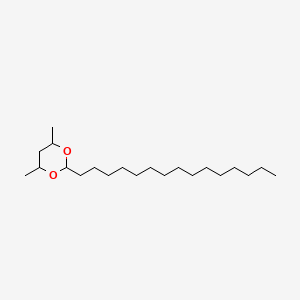


![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)


![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
